

Dihydrocatalpol NMR Spectral Data: An Application Note for Researchers

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Compound of Interest

Compound Name: *Dihydrocatalpol*

Cat. No.: *B7791089*

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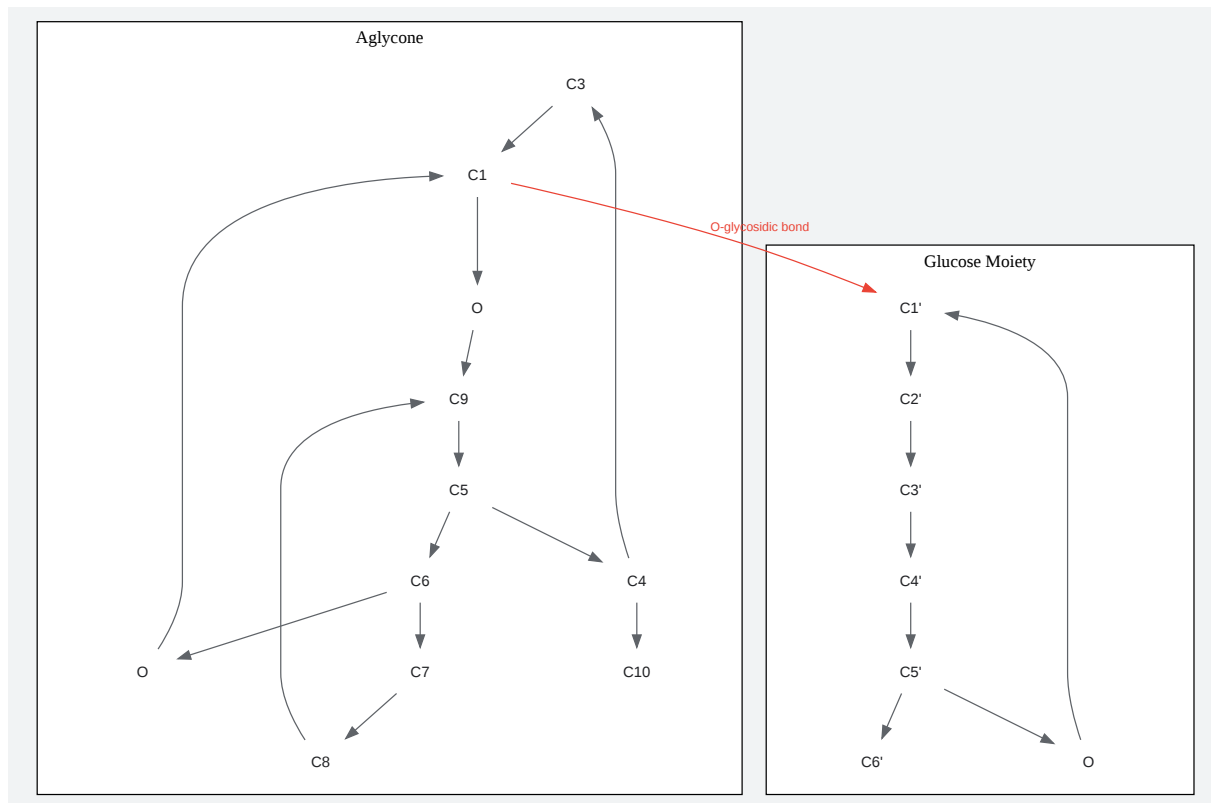
Abstract

This application note provides detailed ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data and assignments for the iridoid glycoside, **dihydrocatalpol**. The information is intended for researchers, scientists, and drug development professionals engaged in the analysis and characterization of natural products. This document includes tabulated spectral data, a comprehensive experimental protocol for data acquisition, and a structural diagram with key NMR correlations to facilitate structural elucidation and verification.

Introduction

Dihydrocatalpol is an iridoid glycoside found in various plant species. As with many natural products, accurate structural elucidation is critical for understanding its biological activity and potential therapeutic applications. NMR spectroscopy is a primary analytical technique for determining the structure of organic molecules. This note provides a concise and practical reference for the ^1H and ^{13}C NMR spectral data of **dihydrocatalpol**.

Chemical Structure



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Figure 1. Chemical structure of **Dihydrocatalpol**.

^1H and ^{13}C NMR Spectral Data

The ^1H and ^{13}C NMR spectral data for **dihydrocatalpol** were acquired in deuterated methanol (CD_3OD). The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ^1H NMR Spectral Data of Dihydrocatalpol (in CD_3OD)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	4.85	d	8.0
3	6.25	d	6.0
4	4.95	dd	6.0, 1.5
5	2.55	m	
6	4.10	m	
7	3.65	m	
8	2.80	m	
9	2.45	m	
10	3.70	s	
1'	4.60	d	7.8
2'	3.20	dd	9.0, 7.8
3'	3.35	t	9.0
4'	3.30	t	9.0
5'	3.40	m	
6'a	3.85	dd	
6'b	3.68	dd	

Table 2: ^{13}C NMR Spectral Data of Dihydrocatalpol (in CD_3OD)

Position	Chemical Shift (δ , ppm)
1	98.5
3	141.2
4	103.5
5	38.0
6	83.2
7	61.5
8	58.0
9	42.0
10	60.5
1'	100.2
2'	74.8
3'	77.9
4'	71.7
5'	78.0
6'	62.9

Experimental Protocol

The following is a general protocol for the acquisition of NMR data for iridoid glycosides like **dihydrocatalpol**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of purified **dihydrocatalpol**.
- Dissolve the sample in 0.5-0.7 mL of deuterated methanol (CD₃OD, 99.8% D).
- Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
- Software: Standard spectrometer software (e.g., TopSpin, VnmrJ).
- ^1H NMR:
 - Pulse Program: A standard single-pulse experiment (e.g., zg30).
 - Solvent: CD_3OD .
 - Temperature: 298 K.
 - Spectral Width: 12-16 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., zgpg30).
 - Solvent: CD_3OD .
 - Temperature: 298 K.
 - Spectral Width: 200-240 ppm.
 - Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.

3. Data Processing:

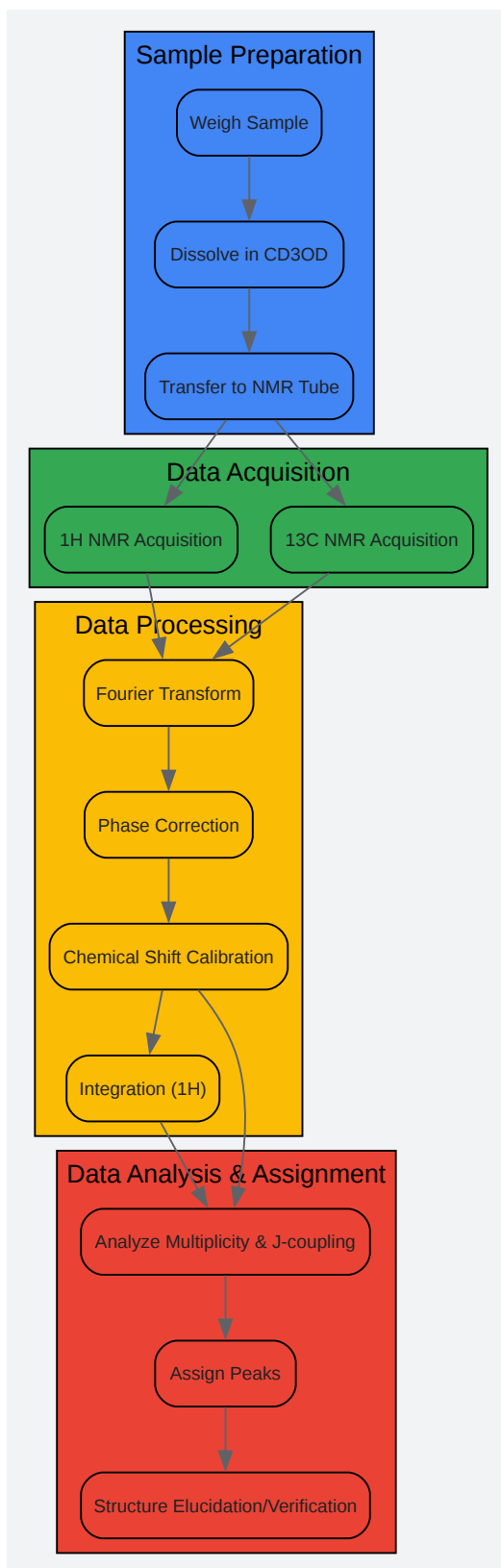
- Apply Fourier transformation to the acquired free induction decays (FIDs).

- Phase correct the spectra manually or automatically.
- Calibrate the chemical shift scale using the residual solvent peak of CD₃OD (δ H = 3.31 ppm, δ C = 49.0 ppm).
- Integrate the ¹H NMR signals to determine the relative number of protons.
- Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to establish proton-proton connectivity.
- Assign the peaks in both ¹H and ¹³C NMR spectra based on chemical shifts, coupling patterns, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC, HMBC).

Data Interpretation and Assignments

The assignments presented in Tables 1 and 2 are based on the analysis of chemical shifts, coupling constants, and comparison with data for structurally related iridoid glycosides. The downfield chemical shift of H-1 (δ 4.85) is characteristic of an anomeric proton of the aglycone. The olefinic protons H-3 and H-4 appear at δ 6.25 and δ 4.95, respectively. The glucose moiety is confirmed by the anomeric proton signal at δ 4.60 (H-1') and the corresponding carbon signal at δ 100.2 (C-1'). The remaining proton and carbon signals for the glucose unit are found in their expected regions.

Logical Workflow for NMR Data Analysis



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Figure 2. Experimental workflow for NMR analysis.

Conclusion

The provided ^1H and ^{13}C NMR spectral data and assignments for **dihydrocatalpol** serve as a valuable resource for the identification and structural confirmation of this natural product. The detailed experimental protocol offers a standardized method for obtaining high-quality NMR data for iridoid glycosides. This information is crucial for researchers in natural product chemistry, pharmacology, and drug discovery.

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